molecular formula C10H11BrO3 B14797805 3-(4-Bromophenoxy)butanoic acid

3-(4-Bromophenoxy)butanoic acid

Cat. No.: B14797805
M. Wt: 259.10 g/mol
InChI Key: NPHRQDSALUFKOM-UHFFFAOYSA-N
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Description

(S)-3-(4-Bromophenoxy)butanoic acid is an organic compound that belongs to the class of phenoxyalkanoic acids It is characterized by the presence of a bromine atom attached to the phenyl ring and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-Bromophenoxy)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromophenol and (S)-3-chlorobutanoic acid.

    Reaction: The 4-bromophenol undergoes a nucleophilic substitution reaction with (S)-3-chlorobutanoic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure (S)-3-(4-Bromophenoxy)butanoic acid.

Industrial Production Methods

Industrial production of (S)-3-(4-Bromophenoxy)butanoic acid follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Optimization: Reaction conditions are optimized for maximum yield and purity.

    Purification: Industrial-scale purification methods such as distillation, crystallization, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-Bromophenoxy)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of phenoxybutanoic acid.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of 4-bromophenoxybutanoic acid or 4-bromophenoxybutanone.

    Reduction: Formation of phenoxybutanoic acid.

    Substitution: Formation of various substituted phenoxybutanoic acids depending on the nucleophile used.

Scientific Research Applications

(S)-3-(4-Bromophenoxy)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-3-(4-Bromophenoxy)butanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic Acid: Similar structure but lacks the bromine atom.

    4-Bromophenoxyacetic Acid: Similar structure but with a different alkanoic acid moiety.

    3-(4-Chlorophenoxy)butanoic Acid: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

(S)-3-(4-Bromophenoxy)butanoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The specific stereochemistry (S-enantiomer) also contributes to its unique properties and interactions with molecular targets.

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

3-(4-bromophenoxy)butanoic acid

InChI

InChI=1S/C10H11BrO3/c1-7(6-10(12)13)14-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)

InChI Key

NPHRQDSALUFKOM-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)OC1=CC=C(C=C1)Br

Origin of Product

United States

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